![molecular formula C14H18N2O3 B2720114 (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1131006-80-8](/img/structure/B2720114.png)
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid
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Description
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid, also known as DEAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEAB is a small molecule inhibitor that has been shown to have effects on various biological processes, including embryonic development and cancer progression.
Scientific Research Applications
Structural Analysis and Physical Properties
One study focused on the structural analysis of related compounds, demonstrating that molecules like N-Phenylmaleamic acid, which shares a core structure with the compound , are essentially planar and form intramolecular hydrogen bonds, indicating stability and reactivity that could be valuable in material science or as building blocks in synthetic chemistry (K. Lo & S. Ng, 2009).
Synthesis and Chemical Reactivity
Research on derivatives such as para-methyl and para-methoxy maleanilinic acids reveals methods for their synthesis and investigates their structures through experimental techniques and theoretical calculations. These derivatives exhibit significant cytotoxicity against various carcinoma cells, suggesting potential applications in developing anticancer agents (M. Zayed, M. El-desawy, & A. A. Eladly, 2019).
Material Science and Coordination Chemistry
Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metals have been synthesized, showing diverse physico-chemical properties useful in material science and coordination chemistry. These complexes could have applications ranging from catalysis to the development of new materials (W. Ferenc et al., 2017).
Antimicrobial Activity
The antimicrobial activity of novel compounds derived from 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates has been explored, indicating the potential for developing new antimicrobial agents. This showcases the compound's relevance in pharmaceutical research and development (V. L. Gein et al., 2020).
Heterocyclic Compound Synthesis
The utility of related compounds in synthesizing heterocycles has been highlighted, with studies showing their use as starting materials for creating a variety of biologically active molecules. This indicates the compound's versatility in organic synthesis and drug discovery (S. Rizk, 2012).
properties
IUPAC Name |
(Z)-4-[4-(diethylamino)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-16(4-2)12-7-5-11(6-8-12)15-13(17)9-10-14(18)19/h5-10H,3-4H2,1-2H3,(H,15,17)(H,18,19)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYXNLWGRTNRB-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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